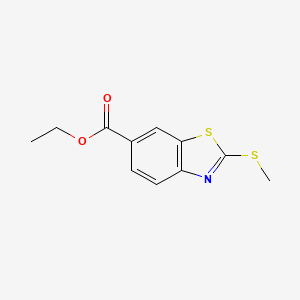![molecular formula C6H2ClN3O2S B6158956 4-chloro-7-nitrothieno[3,2-d]pyrimidine CAS No. 31169-30-9](/img/new.no-structure.jpg)
4-chloro-7-nitrothieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a thieno and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
作用机制
Target of Action
4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that primarily targets various kinases involved in disease pathways . These kinases include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play a crucial role in cellular communication and are often implicated in the progression of diseases such as cancer .
Mode of Action
The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
The compound affects various biochemical pathways by inhibiting the activity of its kinase targets . These pathways include signal transduction pathways that can lead to metastasis and drug resistance . By inhibiting these pathways, the compound can potentially disrupt the progression of diseases such as cancer .
Pharmacokinetics
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them attractive in the production of pharmaceutical drugs .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its kinase targets . By inhibiting these kinases, the compound can disrupt cellular communication, potentially leading to the death of disease-causing cells . In the context of cancer, this can result in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-nitrothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by chlorination and nitration steps. For instance, the synthesis may begin with the cyclization of a suitable precursor to form the thieno[3,2-d]pyrimidine ring system. This intermediate is then subjected to chlorination using reagents like phosphorus oxychloride or thionyl chloride, followed by nitration using nitric acid or a nitrating mixture .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of non-phosphorus chlorination reagents can help minimize the generation of hazardous waste .
化学反应分析
Types of Reactions
4-Chloro-7-nitrothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Electrophilic Substitution: Nitrating mixtures (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4).
Major Products Formed
Aminothieno[3,2-d]pyrimidine: Formed by the reduction of the nitro group.
Substituted Thieno[3,2-d]pyrimidines: Formed by nucleophilic substitution reactions.
科学研究应用
4-Chloro-7-nitrothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
4-Chloro-7H-thieno[2,3-d]pyrimidine: Similar in structure but lacks the nitro group, leading to different reactivity and applications.
Uniqueness
4-Chloro-7-nitrothieno[3,2-d]pyrimidine is unique due to the presence of both a chlorine and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and the development of a wide range of derivatives with potential therapeutic applications .
属性
CAS 编号 |
31169-30-9 |
|---|---|
分子式 |
C6H2ClN3O2S |
分子量 |
215.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



